Labradimil - 159768-75-9

Labradimil

Catalog Number: EVT-272100
CAS Number: 159768-75-9
Molecular Formula: C49H75N15O12S
Molecular Weight: 1098.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Labradimil, also known as Lobradimil, is a synthetic analog of bradykinin, a naturally occurring peptide involved in various physiological processes. [, ] Labradimil acts as a potent and specific agonist of the bradykinin B2 receptor. [] In scientific research, Labradimil is primarily investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB). [, ] This effect stems from its stimulation of B2 receptors on brain capillary endothelial cells. []

Future Directions
  • Optimizing BBB Opening Protocols: Further research is needed to define optimal dosing regimens and delivery strategies for Labradimil to achieve safe and effective BBB opening in humans. []
  • Exploring Synergistic Treatment Approaches: Combining Labradimil with other BBB-modifying techniques or drug delivery systems could potentially amplify therapeutic efficacy. []
  • Investigating Applications Beyond Oncology: Labradimil's BBB-modulating properties could be explored for treating other CNS diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. []
  • Understanding Long-Term Effects and Safety Profile: Thorough evaluation of Labradimil's long-term safety and potential adverse effects is crucial for its clinical translation. []

Bradykinin

Relevance: Bradykinin is the endogenous ligand for the bradykinin B2 receptor, which labradimil also targets. Labradimil is a synthetic analog of bradykinin designed to possess enhanced receptor selectivity, greater plasma stability, and a longer half-life compared to the natural peptide [, ]. Labradimil's ability to increase the permeability of the blood-brain tumor barrier is thought to stem from its agonism at B2 receptors, mimicking the effects of bradykinin on vascular permeability [, , ].

Cereport

Relevance: Cereport is synonymous with labradimil and refers to the same chemical entity [, ]. The studies utilizing the name "Cereport" highlight its role in enhancing the delivery of chemotherapeutic agents like carboplatin into solid tumors by modulating tumor vasculature through bradykinin B2 receptor activation [, ].

Adenosine

Relevance: Similar to labradimil, adenosine is being investigated for its potential to transiently open the blood-brain barrier (BBB) to enhance drug delivery to the central nervous system []. This suggests a shared mechanism involving vasodilation and modulation of vascular permeability, although adenosine acts through distinct receptor pathways compared to the bradykinin B2 receptor targeted by labradimil.

Regadenoson

Relevance: Like labradimil, regadenoson is a vasoactive peptide currently being investigated for its ability to transiently open the blood-brain barrier (BBB) for improved drug delivery to the CNS []. While both compounds share the goal of enhancing BBB permeability, their mechanisms differ. Regadenoson acts on adenosine receptors, specifically the A2A subtype, while labradimil targets bradykinin B2 receptors.

AT1002

Relevance: While structurally distinct from labradimil, AT1002 shares a functional connection as a potential modulator of barrier function []. Labradimil's ability to enhance drug delivery is attributed to its effects on blood-brain barrier permeability, a process tightly regulated by tight junctions. AT1002 represents an alternative approach to modulating barrier function, highlighting the interest in manipulating these pathways for therapeutic benefit.

Source and Classification

Labradimil is classified as a small molecule drug and falls under the category of investigational drugs. Its primary use is in the enhancement of drug delivery across the blood-brain barrier, particularly for treatments involving gliomas and other central nervous system tumors. The compound is derived from modifications of naturally occurring bradykinin, aimed at improving its pharmacokinetic properties, such as stability and receptor selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Labradimil involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:

  1. Resin Preparation: The resin is functionalized to allow for amino acid attachment.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound chain using coupling reagents.
  3. Deprotection: Protective groups are removed to allow further reactions.
  4. Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure purity and yield.

The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

Labradimil has a complex molecular structure with a chemical formula of C49H75N15O12SC_{49}H_{75}N_{15}O_{12}S. Its molecular weight averages around 1098.29 g/mol. The structure features multiple functional groups that facilitate its interaction with biological receptors, particularly the bradykinin B2 receptor .

Key structural features include:

  • A cyclic structure that enhances receptor binding affinity.
  • Multiple hydrogen bond donors and acceptors that contribute to its solubility and interaction with biological membranes.

Structural data can be represented in various formats, including InChI and SMILES notations for computational modeling and analysis .

Chemical Reactions Analysis

Reactions and Technical Details

Labradimil primarily engages in receptor-mediated reactions upon administration. When it binds to the bradykinin B2 receptor, it triggers a cascade of intracellular signaling pathways that lead to increased intracellular calcium levels and activation of phosphatidylinositol turnover. This mechanism is crucial for its role in enhancing blood-brain barrier permeability.

In vitro studies have demonstrated that Labradimil can transiently disrupt tight junctions between endothelial cells in the blood-brain barrier, allowing for greater drug penetration into brain tissues .

Mechanism of Action

Process and Data

Labradimil's mechanism of action involves selective binding to the bradykinin B2 receptor, leading to:

  1. Activation of Signaling Pathways: Upon binding, Labradimil activates G-proteins associated with the receptor, resulting in increased levels of intracellular second messengers.
  2. Disruption of Tight Junctions: The activation leads to a transient opening of tight junctions between endothelial cells, enhancing permeability.
  3. Increased Drug Delivery: This process facilitates greater delivery of chemotherapeutic agents into brain tumors, significantly improving treatment efficacy without increasing systemic toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Labradimil exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.0428 mg mL0.0428\text{ mg mL}
  • LogP (Partition Coefficient): 2.5-2.5, indicating high hydrophilicity.
  • pKa Values: Strongest acidic pKa at 1.651.65 and strongest basic pKa at 11.4811.48.
  • Polar Surface Area: 431.17 2431.17\text{ }^2, which influences its permeability characteristics.
  • Hydrogen Bond Donor Count: 1313
  • Hydrogen Bond Acceptor Count: 2020

These properties suggest that Labradimil is designed for optimal interaction with biological systems while maintaining stability in solution .

Applications

Scientific Uses

Labradimil's primary application lies in enhancing drug delivery across the blood-brain barrier, particularly in oncology settings where effective treatment delivery is critical. Its ability to selectively increase permeability makes it an attractive candidate for:

  • Chemotherapy Enhancement: Increasing the efficacy of chemotherapeutic agents such as carboplatin in glioma treatment by facilitating their entry into tumor sites.
  • Neuropharmacology Research: Understanding mechanisms underlying blood-brain barrier dynamics and developing new strategies for drug delivery in neurological disorders.

Preliminary clinical trials have shown that Labradimil can significantly improve patient outcomes by increasing drug concentrations at tumor sites without additional toxicity associated with higher systemic doses .

Properties

CAS Number

159768-75-9

Product Name

Labradimil

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C49H75N15O12S

Molecular Weight

1098.3 g/mol

InChI

InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

IDXCXSCCZNCXCL-XMADEQCMSA-N

SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O

Solubility

Soluble in DMSO

Synonyms

Cereport
L-Prolinamide, L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-02-004-0((((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-0(((4-methoxyphenyl)methyl)ethyl)-, 0S-(R*,R*)-
labradimil
RMP 7
RMP-7

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.